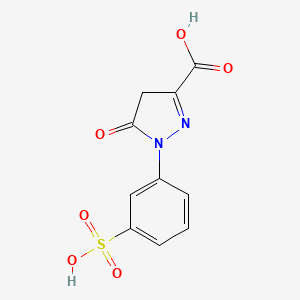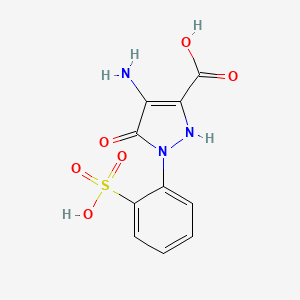
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group, a sulfonic acid group, and a carboxylic acid group. It is often used in various chemical and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of hydrazine derivatives with β-keto acids or their esters. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the pyrazole ring. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The sulfonic acid group enhances its solubility, while the amino and carboxylic acid groups facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-oxo-1-(p-sulfophenyl)-2-pyrazoline-3-carboxylic acid
- 4-Amino-5-oxo-1-(m-sulfophenyl)-2-pyrazoline-3-carboxylic acid
Uniqueness
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and properties. The presence of both sulfonic acid and carboxylic acid groups provides a distinctive combination of solubility and reactivity, making it valuable for various applications.
Properties
CAS No. |
98181-71-6 |
|---|---|
Molecular Formula |
C10H9N3O6S |
Molecular Weight |
299.26 g/mol |
IUPAC Name |
4-amino-3-oxo-2-(2-sulfophenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9N3O6S/c11-7-8(10(15)16)12-13(9(7)14)5-3-1-2-4-6(5)20(17,18)19/h1-4,12H,11H2,(H,15,16)(H,17,18,19) |
InChI Key |
QOUJGCFGSWXCMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=C(N2)C(=O)O)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


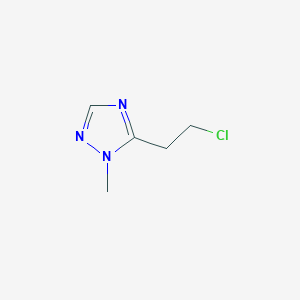

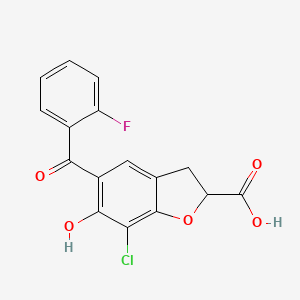

![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)

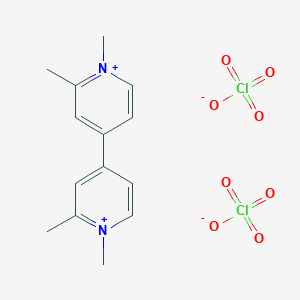





![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
